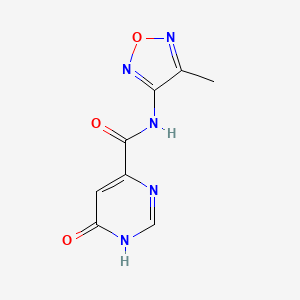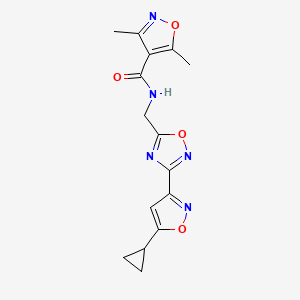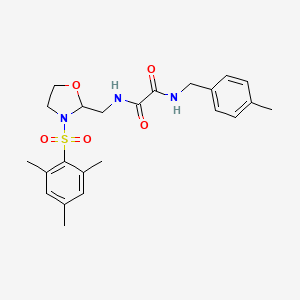
6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” is a complex organic compound that contains a pyrimidine ring and an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The 1,2,5-regioisomer (1) is also known as furazan, whose mono and disubstituted derivatives have long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole (1), a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
The molecular structure of “6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” is likely to be complex due to the presence of both pyrimidine and oxadiazole rings. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving “6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” could be diverse and complex, depending on the specific conditions and reactants involved. Pyrimidine synthesis often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” would be influenced by its molecular structure, particularly the presence of the pyrimidine and oxadiazole rings. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Mechanism of Action
The mechanism of action of “6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” would depend on its specific application. Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Safety and Hazards
Future Directions
The future directions for research on “6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” could include exploring its potential applications in various fields, such as material science, medicinal chemistry, and high energy molecules . Further studies could also focus on optimizing its synthesis and improving its properties for specific applications .
properties
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c1-4-7(13-16-12-4)11-8(15)5-2-6(14)10-3-9-5/h2-3H,1H3,(H,9,10,14)(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSQQXILDZNOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid](/img/structure/B2971584.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2971585.png)




![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2971595.png)

![2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2971597.png)


![Methyl 5-{[4-(2-oxoazetidin-1-yl)phenyl]carbamoyl}thiophene-2-carboxylate](/img/structure/B2971601.png)

![N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2971607.png)